

Spectroscopic Data of Isopropyl Chloroformate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl chloroformate*

Cat. No.: *B105068*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **isopropyl chloroformate**, a key reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Data Presentation

The following tables summarize the key spectroscopic data for **isopropyl chloroformate**.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.08	Septet	6.3	-CH-
1.38	Doublet	6.3	-CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon NMR) Data

Experimental ¹³C NMR data for **isopropyl chloroformate** is not readily available in the public domain. However, the expected chemical shifts can be estimated based on its structure and

comparison with similar compounds. For reference, the experimental data for the structurally similar isopropyl chloroacetate is provided below.

Reference Data: Isopropyl Chloroacetate

Chemical Shift (δ) ppm	Assignment
167.1	C=O
69.5	-CH-
40.8	-CH ₂ Cl
21.7	-CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
2985	C-H stretch (alkane)
1778	C=O stretch (chloroformate)
1175	C-O stretch
785	C-Cl stretch

Sample Preparation: Neat liquid film

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment
124	< 5	[M+2] ⁺ (isotope peak)
122	< 5	[M] ⁺ (molecular ion)
107	63.6	[M - CH ₃] ⁺
63	100.0	[COCl] ⁺
43	98.3	[CH(CH ₃) ₂] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Accurate spectroscopic data acquisition requires meticulous sample handling and appropriate instrumental parameters, especially for a reactive and moisture-sensitive compound like **isopropyl chloroformate**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Due to the reactivity of **isopropyl chloroformate** with moisture, all glassware (NMR tube, pipettes, vials) must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
 - Use a deuterated solvent that has been dried over molecular sieves, such as chloroform-d (CDCl₃).
 - Prepare the sample in a glovebox or using Schlenk line techniques to minimize exposure to atmospheric moisture.
 - A typical sample concentration for ¹H NMR is 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a higher concentration (50-100 mg) is often required.
 - Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

- Data Acquisition:
 - Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).
 - For ^1H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of the ^{13}C isotope.

IR Spectroscopy Protocol

- Sample Preparation (Neat Liquid):
 - This is the most common method for liquid samples.
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. They should be stored in a desiccator when not in use.
 - In a dry environment, place one to two drops of **isopropyl chloroformate** onto the surface of one salt plate.
 - Carefully place the second salt plate on top to create a thin liquid film. Avoid introducing air bubbles.
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer.
 - Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented in terms of transmittance or absorbance.

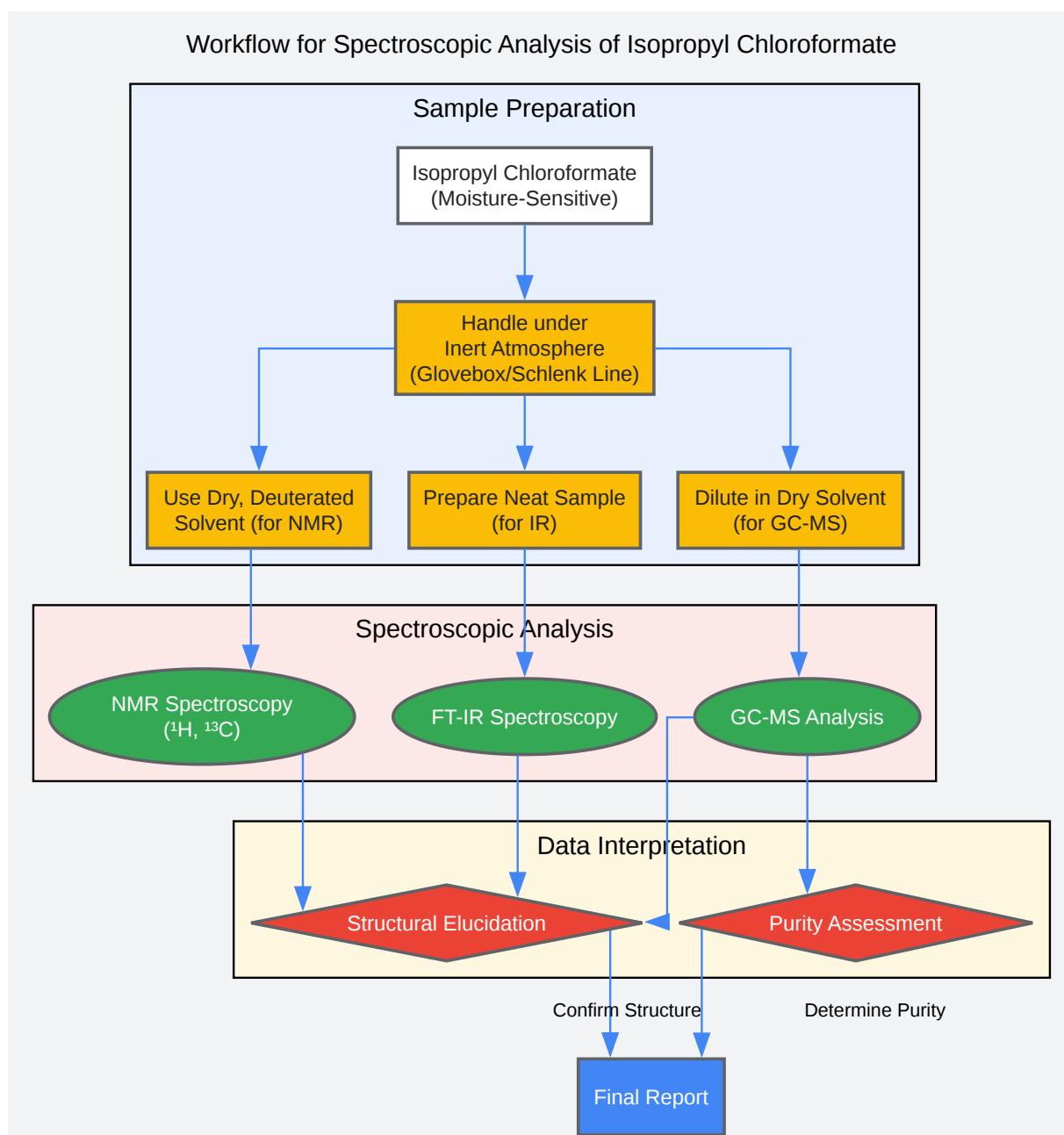
GC-MS (Gas Chromatography-Mass Spectrometry) Protocol

- Sample Preparation:

- Due to its reactivity, direct injection of **isopropyl chloroformate** can be challenging. Derivatization is a common strategy. However, for direct analysis, the following precautions are necessary.
 - Use a dry, inert solvent such as dichloromethane or hexane for dilution.
 - Prepare a dilute solution (e.g., 1 mg/mL) in a clean, dry vial.
 - The vial should be sealed with a cap containing a septum to allow for autosampler injection while minimizing atmospheric exposure.

- Instrumentation and Analysis:

- Gas Chromatograph (GC):


- Use a non-polar capillary column (e.g., DB-5ms).
- Set the injector temperature to a value that ensures rapid volatilization without causing thermal decomposition (e.g., 250 °C).
- Program the oven temperature to start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation of the analyte from any impurities or the solvent.

- Mass Spectrometer (MS):

- Use Electron Ionization (EI) at a standard energy of 70 eV.
- Set the mass analyzer to scan a suitable m/z range (e.g., 30-200 amu).
- The ion source and transfer line temperatures should be maintained at appropriate values (e.g., 200 °C and 280 °C, respectively) to prevent condensation.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a reactive compound like **isopropyl chloroformate**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **isopropyl chloroformate**.

- To cite this document: BenchChem. [Spectroscopic Data of Isopropyl Chloroformate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105068#isopropyl-chloroformate-spectroscopic-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com